ethyl (2-chloro-4-{(Z)-[2-(3-iodo-4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-6-methoxyphenoxy)acetate
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Overview
Description
ETHYL 2-(2-CHLORO-4-{[2-(3-IODO-4-METHYLPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}-6-METHOXYPHENOXY)ACETATE is a complex organic compound with a diverse range of applications in scientific research. This compound features a unique structure that includes a chlorinated phenoxy group, an iodinated phenyl group, and an oxazole ring, making it a subject of interest in various fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(2-CHLORO-4-{[2-(3-IODO-4-METHYLPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}-6-METHOXYPHENOXY)ACETATE typically involves multiple steps, starting with the preparation of the core oxazole ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The iodinated phenyl group is introduced via electrophilic substitution reactions, while the chlorinated phenoxy group is incorporated through nucleophilic aromatic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions to maximize yield and purity while minimizing by-products and waste. Key considerations include the selection of solvents, catalysts, and reaction temperatures to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(2-CHLORO-4-{[2-(3-IODO-4-METHYLPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}-6-METHOXYPHENOXY)ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dehalogenated or hydrogenated compounds. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Scientific Research Applications
ETHYL 2-(2-CHLORO-4-{[2-(3-IODO-4-METHYLPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}-6-METHOXYPHENOXY)ACETATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research into its potential therapeutic applications includes investigations into its activity as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its specific chemical properties.
Mechanism of Action
The mechanism by which ETHYL 2-(2-CHLORO-4-{[2-(3-IODO-4-METHYLPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}-6-METHOXYPHENOXY)ACETATE exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to various physiological effects. The pathways involved can include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
Similar compounds to ETHYL 2-(2-CHLORO-4-{[2-(3-IODO-4-METHYLPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}-6-METHOXYPHENOXY)ACETATE include other phenoxyacetates, iodinated phenyl derivatives, and oxazole-containing molecules. What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research applications where other similar compounds may not be as effective.
List of Similar Compounds
- Phenoxyacetic acid derivatives
- Iodinated benzene derivatives
- Oxazole-based compounds
Properties
Molecular Formula |
C22H19ClINO6 |
---|---|
Molecular Weight |
555.7 g/mol |
IUPAC Name |
ethyl 2-[2-chloro-4-[(Z)-[2-(3-iodo-4-methylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]-6-methoxyphenoxy]acetate |
InChI |
InChI=1S/C22H19ClINO6/c1-4-29-19(26)11-30-20-15(23)7-13(9-18(20)28-3)8-17-22(27)31-21(25-17)14-6-5-12(2)16(24)10-14/h5-10H,4,11H2,1-3H3/b17-8- |
InChI Key |
PXPJWHOIUJQGGC-IUXPMGMMSA-N |
Isomeric SMILES |
CCOC(=O)COC1=C(C=C(C=C1Cl)/C=C\2/C(=O)OC(=N2)C3=CC(=C(C=C3)C)I)OC |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1Cl)C=C2C(=O)OC(=N2)C3=CC(=C(C=C3)C)I)OC |
Origin of Product |
United States |
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